REACTION_CXSMILES
|
C([NH:5][S:6]([C:9]1[N:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]2=[CH:11][N:10]=1)(=[O:8])=[O:7])(C)(C)C>FC(F)(F)C(O)=O>[CH:11]1[N:10]=[C:9]([S:6]([NH2:5])(=[O:8])=[O:7])[N:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=12
|
Name
|
N-(t-Butyl)imidazo[1,5-a]pyridine-3-sulfonamide
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NS(=O)(=O)C1=NC=C2N1C=CC=C2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 14 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated under reduced pressure, and ether
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals
|
Type
|
FILTRATION
|
Details
|
The crystals are collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
14 d |
Name
|
|
Type
|
product
|
Smiles
|
C=1N=C(N2C1C=CC=C2)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |